molecular formula C19H19N3O2 B6476342 (2E)-3-(furan-2-yl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}prop-2-enamide CAS No. 2640980-64-7

(2E)-3-(furan-2-yl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}prop-2-enamide

Cat. No.: B6476342
CAS No.: 2640980-64-7
M. Wt: 321.4 g/mol
InChI Key: IPPMSPKXXNCTNV-CMDGGOBGSA-N
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Description

“(2E)-3-(furan-2-yl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}prop-2-enamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. It also contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and pyrazole rings would contribute to the compound’s aromaticity, while the amide group would likely be involved in hydrogen bonding .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, shape, charge distribution, and the presence of functional groups .

Mechanism of Action

The mechanism of action of this compound is not known without specific research. It could potentially interact with biological systems in a variety of ways, depending on its structure and properties .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies on its reactivity, stability, and interactions with biological systems .

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-22-18(11-13-21-22)16-6-4-15(5-7-16)10-12-20-19(23)9-8-17-3-2-14-24-17/h2-9,11,13-14H,10,12H2,1H3,(H,20,23)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPMSPKXXNCTNV-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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